molecular formula C9H15N3 B13618340 1-ethyl-5-(pyrrolidin-3-yl)-1H-imidazole

1-ethyl-5-(pyrrolidin-3-yl)-1H-imidazole

Cat. No.: B13618340
M. Wt: 165.24 g/mol
InChI Key: WLXNSLOWTJOKLC-UHFFFAOYSA-N
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Description

1-Ethyl-5-(pyrrolidin-3-yl)-1H-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with an ethyl group at the 1-position and a pyrrolidinyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-ethyl-5-(pyrrolidin-3-yl)-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with a suitable imidazole precursor in the presence of a base, such as sodium hydride, to facilitate the cyclization process. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-5-(pyrrolidin-3-yl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce fully reduced forms of the compound.

Scientific Research Applications

1-Ethyl-5-(pyrrolidin-3-yl)-1H-imidazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

    Biology: In biological research, the compound is studied for its potential interactions with biological targets, such as enzymes and receptors. It may serve as a lead compound for the development of new pharmaceuticals.

    Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

    Industry: In the industrial sector, the compound can be used in the production of materials with specific properties, such as polymers or coatings.

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

1-ethyl-5-pyrrolidin-3-ylimidazole

InChI

InChI=1S/C9H15N3/c1-2-12-7-11-6-9(12)8-3-4-10-5-8/h6-8,10H,2-5H2,1H3

InChI Key

WLXNSLOWTJOKLC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC=C1C2CCNC2

Origin of Product

United States

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